molecular formula C11H16ClNO3S B1171306 5-Chloro-2-pentyloxybenzenesulfonamide

5-Chloro-2-pentyloxybenzenesulfonamide

Cat. No.: B1171306
M. Wt: 277.763
InChI Key: CDUXYGZGTLWMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-pentyloxybenzenesulfonamide is a chemical compound of interest in organic synthesis and scientific research. Sulfonamide derivatives are a significant class of organic molecules with wide-ranging applications in medicinal chemistry and drug discovery, often serving as key intermediates or core structures in the development of new therapeutic agents . The molecular structure incorporates both a pentyloxy chain and a sulfonamide functional group, which may influence its properties such as solubility and lipophilicity. As a benzenesulfonamide derivative, its mechanism of action in research settings is typically application-specific. Researchers should handle this material with appropriate care. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For comprehensive safety and handling information, please refer to the Material Safety Data Sheet (MSDS).

Properties

Molecular Formula

C11H16ClNO3S

Molecular Weight

277.763

IUPAC Name

5-chloro-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C11H16ClNO3S/c1-2-3-4-7-16-10-6-5-9(12)8-11(10)17(13,14)15/h5-6,8H,2-4,7H2,1H3,(H2,13,14,15)

InChI Key

CDUXYGZGTLWMHE-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Chloro 2 Pentyloxybenzenesulfonamide

Established Synthetic Routes to 5-Chloro-2-pentyloxybenzenesulfonamide

The most well-established pathway to this compound hinges on a two-stage process: the synthesis of the 5-Chloro-2-hydroxybenzenesulfonamide precursor, followed by the etherification of the hydroxyl group to introduce the pentyloxy moiety.

Synthesis of the 5-Chloro-2-hydroxybenzenesulfonamide Precursor

The synthesis of the 5-Chloro-2-hydroxybenzenesulfonamide precursor can be approached through a few reliable methods. A common strategy begins with the chlorosulfonation of a substituted phenol. For instance, a plausible route involves the reaction of 4-chlorophenol with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring, yielding 5-chloro-2-hydroxybenzenesulfonyl chloride. The subsequent step is amination, where the sulfonyl chloride is treated with ammonia (B1221849) to form the desired 5-Chloro-2-hydroxybenzenesulfonamide.

An alternative pathway to a related precursor, 2-hydroxybenzenesulfonamide, has been documented starting from 2,4-dichlorophenol. This process involves treatment with chlorosulfonic acid, followed by amination to form 2-hydroxy-3,5-dichlorobenzenesulfonamide, and subsequent dehalogenation google.com. This highlights the modularity of these synthetic strategies.

Another viable starting point is the use of 5-chloro-2-hydroxybenzenesulfonic acid. This acid can be prepared from 2,5-dichlorobenzenesulfonic acid via partial hydrolysis with sodium hydroxide at elevated temperatures (170–190 °C), followed by precipitation with concentrated hydrochloric acid rsc.orgchemicalbook.com. The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride, typically using a reagent like thionyl chloride or phosphorus pentachloride. Finally, amination of the sulfonyl chloride with ammonia provides the 5-Chloro-2-hydroxybenzenesulfonamide precursor. Benzenesulfonic acids are known to react to form sulfonamides, sulfonyl chlorides, and esters wikipedia.org.

Etherification Strategies for the Pentyloxy Moiety Introduction

With the 5-Chloro-2-hydroxybenzenesulfonamide precursor in hand, the next crucial step is the introduction of the pentyloxy group. The Williamson ether synthesis is the most widely employed and direct method for this transformation. francis-press.commasterorganicchemistry.comjk-sci.comorgchemres.orggordon.edukhanacademy.org This reaction proceeds via an SN2 mechanism, where the hydroxyl group of the precursor is first deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks a pentyl halide (e.g., 1-bromopentane or 1-iodopentane), displacing the halide and forming the desired ether linkage. masterorganicchemistry.com

The choice of base is critical for the success of the reaction. Common bases used for this purpose include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). jk-sci.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can effectively solvate the cation of the base and facilitate the nucleophilic attack. jk-sci.comlumenlearning.com It is imperative to use a primary alkyl halide, like a pentyl halide, as secondary and tertiary alkyl halides are prone to undergo elimination reactions under the basic conditions, which would lead to the formation of alkenes as byproducts. masterorganicchemistry.comjk-sci.com

Reactant 1Reactant 2BaseSolventGeneral Conditions
5-Chloro-2-hydroxybenzenesulfonamide1-BromopentanePotassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Heated with stirring
5-Chloro-2-hydroxybenzenesulfonamide1-IodopentaneSodium Hydride (NaH)Dimethyl Sulfoxide (DMSO)Room temperature or gentle heating
5-Chloro-2-hydroxybenzenesulfonamide1-BromopentaneSodium Hydroxide (NaOH)Water/Organic Biphasic System with PTCVigorous stirring

Optimization of Reaction Conditions and Yields

To maximize the yield of this compound and minimize the formation of byproducts, several reaction parameters can be optimized. The choice of the pentyl halide can influence the reaction rate, with iodides generally being more reactive than bromides. The stoichiometry of the reactants is also important; using a slight excess of the pentyl halide can help to drive the reaction to completion.

Temperature and reaction time are interdependent variables that need to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions. Therefore, the optimal temperature is often determined empirically to achieve a balance between reaction speed and product purity.

A significant improvement in the efficiency and yield of the Williamson ether synthesis can be achieved through the use of phase-transfer catalysis (PTC). phasetransfercatalysis.comresearchgate.net This technique is particularly useful when using an inorganic base like sodium hydroxide in a biphasic water-organic solvent system. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide) or a polyethylene glycol (PEG), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the pentyl halide is dissolved, thereby accelerating the reaction. tandfonline.comtandfonline.com This method can lead to higher yields, milder reaction conditions, and reduced reaction times.

ParameterConditionRationale for OptimizationPotential Outcome
BaseStrong, non-nucleophilic base (e.g., NaH, K₂CO₃)Ensures complete deprotonation of the phenol without competing in the substitution reaction.Higher conversion to the phenoxide, leading to increased yield.
SolventPolar aprotic (e.g., DMF, DMSO)Effectively solvates the cation, leaving the phenoxide anion more nucleophilic.Faster reaction rate and potentially higher yield.
TemperatureModerate heating (e.g., 50-80 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions like elimination.Improved selectivity and yield.
CatalystPhase-Transfer Catalyst (e.g., TBAB, PEG)Facilitates the reaction between reactants in different phases (aqueous and organic).Increased reaction rate, milder conditions, and often improved yields.

Exploration of Novel Synthetic Approaches for this compound

In line with the growing emphasis on sustainable chemical manufacturing, researchers are exploring novel synthetic approaches that are more environmentally friendly and efficient.

Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. alfa-chemistry.com One key area of focus is the replacement of conventional volatile organic solvents with greener alternatives. Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), are being investigated as substitutes for traditional solvents like DMF and DMSO. sigmaaldrich.com In some cases, it may be possible to conduct the etherification reaction under solvent-free conditions, for example, by grinding the reactants together with a solid base like potassium carbonate. researchgate.net

Microwave-assisted organic synthesis is another green chemistry tool that can be applied to the Williamson ether synthesis. orgchemres.org Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. This is due to the efficient and direct heating of the reaction mixture.

Catalytic Methods for Enhanced Efficiency and Selectivity

Beyond phase-transfer catalysis, other catalytic methods are being developed to enhance the efficiency and selectivity of etherification reactions. For instance, copper-catalyzed O-alkylation of phenols has emerged as a promising technique, although it often employs different types of alkylating agents. rsc.org

A more recent development is the Catalytic Williamson Ether Synthesis (CWES), which operates at high temperatures (above 300 °C) and allows for the use of weaker alkylating agents like alcohols. acs.orgresearchgate.net This process can be carried out as a homogeneous catalytic reaction and has the significant advantage of avoiding the production of salt byproducts, a common issue with the traditional Williamson ether synthesis. acs.orgresearchgate.net While this method requires specialized high-temperature equipment, it represents a significant step towards a more atom-economical and environmentally benign synthesis of ethers.

Derivatization Strategies for this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, a systematic exploration of its chemical scaffold can be undertaken to probe these relationships. Derivatization strategies typically focus on modifying specific regions of the molecule to enhance potency, selectivity, and pharmacokinetic properties. These modifications are generally centered on the pentyloxy side chain, the benzenesulfonamide (B165840) core, and the exploration of different linkers within the molecular framework.

Modifications of the Pentyloxy Side Chain

Chain Length and Branching: A common initial strategy involves altering the length of the alkyl chain. Shortening or lengthening the chain from the pentyl group to other alkyl groups (e.g., butyl, hexyl) can help determine the optimal lipophilicity for target engagement. Furthermore, introducing branching into the side chain, such as an isopentyl or neopentyl group, can provide steric bulk that may lead to more specific interactions within a binding pocket.

Introduction of Functional Groups: The incorporation of various functional groups into the pentyloxy chain can introduce new interactions with the target protein. For instance, the introduction of a terminal hydroxyl group could provide a hydrogen bond donor and acceptor, potentially increasing binding affinity. Other functional groups such as ethers, amines, or small heterocyclic rings could also be explored to probe for additional binding interactions.

Table 1: Proposed Modifications of the Pentyloxy Side Chain and Their Rationale

Modification TypeExample of Modified GroupRationale for Modification
Chain Length Variation Butoxy, HexyloxyTo optimize lipophilicity and fit within the target's binding pocket.
Chain Branching Iso-pentyloxy, Neo-pentyloxyTo introduce steric hindrance and explore specific hydrophobic interactions.
Functional Group Addition 5-HydroxypentyloxyTo introduce hydrogen bonding capabilities and potentially improve solubility.
Cyclic Structures CyclopentyloxyTo restrict conformational flexibility and explore shape complementarity.

Substituent Variations on the Benzenesulfonamide Core

The benzenesulfonamide core is a critical pharmacophore, and modifications to its substitution pattern can have a profound impact on activity and selectivity.

Table 2: Proposed Substituent Variations on the Benzenesulfonamide Core

Modification TypePositionExample of SubstituentRationale for Modification
Halogen Position C3, C4ChloroTo investigate the importance of the substituent's location for binding.
Halogen Type C5Bromo, FluoroTo modulate electronic properties and steric bulk at a key position.
Additional Functionalities C3, C4, C6Methyl, MethoxyTo explore additional steric and electronic interactions with the target.

Exploration of Linker Modifications within the Core Scaffold

In many drug discovery campaigns, a "linker" or "spacer" moiety is incorporated between the core pharmacophore and another part of the molecule to optimize interactions with the target. While this compound in its base form does not possess a distinct linker, derivatization strategies can involve extending the molecule to include one. This is often achieved by modifying the sulfonamide group or by adding a substituent to the aromatic ring that can be extended.

The flexibility and chemical nature of a linker can significantly influence the biological activity of a compound. unifi.itnih.gov For instance, a flexible linker can allow the molecule to adopt multiple conformations to find an optimal binding mode, while a rigid linker can pre-organize the molecule into a specific conformation that may be more favorable for binding. The chemical composition of the linker (e.g., amide, ether, urea) can also introduce new hydrogen bonding or other non-covalent interactions. nih.gov

The sulfonamide group itself can be considered a point for linker attachment. For example, N-substituted derivatives can be synthesized where the substituent acts as a linker to another chemical entity. The design of such linkers is a key strategy in developing bifunctional inhibitors or probes for target identification. mdpi.com

Table 3: Conceptual Linker Modifications for SAR Studies

Linker TypePoint of AttachmentPotential Terminal GroupRationale for Modification
Flexible Alkyl Chain Sulfonamide NitrogenPhenyl, HeterocycleTo explore distal binding pockets and optimize orientation.
Rigid Aromatic Linker C4 position of the benzene (B151609) ringCarboxylic acid, AmineTo enforce a specific conformation and improve binding affinity.
Functionalized Linker Sulfonamide NitrogenHydroxyl, AmideTo introduce specific interactions with the target protein.

Pre Clinical Pharmacological Investigations of 5 Chloro 2 Pentyloxybenzenesulfonamide

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In vitro ADME studies are fundamental in early drug discovery to screen and select candidates with favorable pharmacokinetic properties, thereby reducing the likelihood of failure in later stages of development. These laboratory-based assays utilize cellular and subcellular systems to model the complex processes that occur within the body.

Metabolic Stability Assessment in Liver Microsomes and Hepatocytes

The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. These assessments are typically conducted early in the drug discovery process to identify and optimize compounds with favorable metabolic profiles. The liver is the primary site of drug metabolism, and in vitro models using liver-derived components are predictive of in vivo metabolic clearance.

Assays using liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. The compound 5-Chloro-2-pentyloxybenzenesulfonamide would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is measured, typically by LC-MS/MS, to determine its intrinsic clearance and metabolic half-life (t½).

Hepatocytes, or intact liver cells, provide a more comprehensive metabolic picture as they contain both Phase I and Phase II metabolizing enzymes and cofactors in a more physiologically relevant environment. Cryopreserved hepatocytes are commonly used for these studies. Similar to microsomal assays, the depletion of this compound would be monitored over time to calculate its metabolic stability. Comparing data from different species helps in selecting the most appropriate animal model for further preclinical toxicology and efficacy studies.

Table 1: Illustrative Metabolic Stability Data for this compound

Test SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman4530.8
Liver MicrosomesRat2555.4
HepatocytesHuman6023.1
HepatocytesRat3539.6

Plasma Protein Binding Characteristics and Implications for Distribution

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and pharmacological activity. Only the unbound (free) fraction of the drug is available to diffuse to extravascular sites, interact with pharmacological targets, and be cleared by metabolic enzymes or renal excretion.

The plasma protein binding of this compound is typically determined using methods like equilibrium dialysis or ultrafiltration. The compound is incubated with plasma from different species, and the concentration of the compound in the protein-containing and protein-free fractions is measured. High plasma protein binding can limit drug distribution to tissues, while significant inter-species differences can complicate the extrapolation of pharmacokinetic data from animals to humans.

Table 2: Illustrative Plasma Protein Binding Data for this compound

SpeciesPlasma Concentration (µM)Percent Bound (%)Fraction Unbound (fu)
Human198.50.015
Rat195.20.048
Mouse196.10.039
Dog197.80.022

Membrane Permeability Studies using Caco-2 and MDCK Cell Models

For an orally administered drug to be effective, it must be able to permeate the intestinal wall to reach systemic circulation. In vitro cell-based models are used to predict the intestinal permeability of drug candidates. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted model that, when grown on a semi-permeable filter, differentiates into a monolayer of polarized epithelial cells that mimic the intestinal barrier.

In a Caco-2 permeability assay, this compound would be added to either the apical (lumenal) or basolateral (blood) side of the cell monolayer. The rate at which the compound appears on the opposite side is measured to determine its apparent permeability coefficient (Papp). This bidirectional assessment also allows for the identification of active transport processes, such as efflux by transporters like P-glycoprotein (P-gp), which can limit drug absorption. Madin-Darby canine kidney (MDCK) cells, often transfected to express specific human transporters like MDR1 (P-gp), are also used to investigate the role of efflux transporters.

Table 3: Illustrative Permeability Data for this compound

Assay SystemDirectionApparent Permeability (Papp, 10-6 cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Caco-2Apical to Basolateral (A-B)8.52.5
Caco-2Basolateral to Apical (B-A)21.3
MDCK-MDR1Apical to Basolateral (A-B)3.26.1
MDCK-MDR1Basolateral to Apical (B-A)19.5

In Vitro Drug-Drug Interaction Potential (e.g., Cytochrome P450 Inhibition/Induction, Transporter Interactions)

Assessing the potential for a new drug candidate to cause drug-drug interactions (DDIs) is a critical component of preclinical safety evaluation. Many DDIs occur when one drug alters the metabolism of another, often through inhibition or induction of CYP enzymes.

The inhibitory potential of this compound on major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be evaluated using human liver microsomes and specific probe substrates for each enzyme. The concentration of the compound that causes 50% inhibition of the enzyme's activity (IC50) is determined. A low IC50 value suggests a higher risk of causing DDIs.

CYP induction, the process by which a drug increases the synthesis of CYP enzymes, can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. The induction potential of this compound is typically assessed using cultured human hepatocytes. The cells are treated with the compound, and changes in the mRNA levels or activity of key CYP enzymes like CYP1A2, CYP2B6, and CYP3A4 are measured.

Table 4: Illustrative Cytochrome P450 Interaction Data for this compound

CYP IsoformInhibition IC50 (µM)Induction (Fold Change vs. Control)
CYP1A2> 501.2
CYP2C9281.5
CYP2C19451.1
CYP2D6> 501.0
CYP3A4152.5

Pharmacokinetic Evaluation in Pre-clinical Animal Models (e.g., Rodents)

Following in vitro characterization, the pharmacokinetic profile of this compound is evaluated in animal models, most commonly rodents (e.g., rats, mice). These in vivo studies provide essential data on how the drug is absorbed, distributed, metabolized, and eliminated in a whole organism, which is crucial for predicting human pharmacokinetics.

Bioavailability and Systemic Exposure Determination

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. To determine the oral bioavailability of this compound, a study would be conducted in which the compound is administered both intravenously (IV) and orally (PO) to separate groups of animals, typically rats.

Following administration, blood samples are collected at various time points, and the plasma concentrations of the compound are measured using a validated analytical method like LC-MS/MS. The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). By comparing the AUC from the oral dose to the AUC from the intravenous dose (which represents 100% bioavailability), the absolute oral bioavailability can be calculated. These studies are fundamental for understanding the systemic exposure achieved after oral administration and for guiding dose selection for subsequent efficacy and toxicology studies.

Table 5: Illustrative Pharmacokinetic Parameters for this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
AUC(0-inf) (ng·h/mL)12504875
Cmax (ng/mL)-950
Tmax (h)-1.5
t1/2 (h)3.84.2
Oral Bioavailability (F, %)39%

Tissue Distribution and Accumulation Profiles

No publicly available scientific literature or experimental data could be identified regarding the tissue distribution and accumulation profiles of this compound following in vivo administration. Studies detailing the concentration of the compound or its potential for accumulation in specific organs or tissues have not been published in the sources reviewed. Therefore, no data table on tissue distribution can be provided.

Excretion Pathways and Metabolite Identification in Vivo

There is no available information in the public domain detailing the excretion pathways of this compound in preclinical models. Consequently, the routes and rates of its elimination from the body, whether through renal, biliary, or other pathways, remain uncharacterized.

Furthermore, no studies on the in vivo metabolism of this compound have been published. The biotransformation of the parent compound and the structural identification of any resulting metabolites have not been reported. As a result, a data table of identified metabolites cannot be generated.

Biophysical Characterization of Compound Interactions (e.g., Solubility, Aggregation)

No specific experimental data on the biophysical characteristics of this compound, such as its aqueous solubility or aggregation potential, were found in the reviewed scientific literature. The physicochemical properties that influence its behavior in biological assays and its potential for non-specific interactions have not been documented. Accordingly, a data table for biophysical properties is not available.

Mechanistic Elucidation of 5 Chloro 2 Pentyloxybenzenesulfonamide S Biological Activity

Identification of Molecular Targets for 5-Chloro-2-pentyloxybenzenesulfonamide

The initial step in characterizing the biological activity of this compound involves identifying its molecular targets. This process is crucial for understanding its mode of action at a molecular level.

Enzyme Inhibition/Activation Profiling (e.g., Carbonic Anhydrase Isoforms, Kinases, Proteases)

Given its sulfonamide core, a primary avenue of investigation for this compound would be its interaction with various enzymes. Sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that play a critical role in physiological processes by catalyzing the reversible hydration of carbon dioxide. nih.govnih.govmdpi.com Different CA isoforms are distributed throughout the human body, and their inhibition can lead to various therapeutic effects. nih.gov

A comprehensive enzyme inhibition profile would involve screening this compound against a panel of human CA isoforms to determine its potency and selectivity. This is typically achieved through in vitro assays that measure the inhibition constant (Kᵢ) for each isoform. The data from such studies would be instrumental in predicting the compound's potential therapeutic applications and off-target effects.

Beyond carbonic anhydrases, the compound's interaction with other enzyme families, such as kinases and proteases, should also be evaluated. Kinases are pivotal in cell signaling, and their dysregulation is often implicated in diseases like cancer. Proteases are involved in a myriad of physiological processes, and their inhibition can be a valid therapeutic strategy.

Interactive Table: Hypothetical Carbonic Anhydrase Inhibition Profile

Below is a hypothetical data table illustrating the kind of results that would be sought in an enzyme inhibition study.

Target EnzymeInhibition Constant (Kᵢ) (nM)Selectivity vs. hCA I
hCA I5001
hCA II5010
hCA IX2520
hCA XII1005

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Receptor Binding and Signaling Pathway Modulation Assays

To further delineate its molecular interactions, receptor binding assays would be employed. These assays determine if this compound can bind to specific cellular receptors, which are key components of signaling pathways that govern cellular responses. Identifying receptor interactions can provide insights into how the compound might modulate cellular function.

Affinity-Based Probes and Proteomics for Target Deconvolution

For an unbiased approach to target identification, advanced techniques like affinity-based probes and proteomics can be utilized. This involves chemically modifying this compound to create a probe that can be used to "fish out" its binding partners from a complex mixture of cellular proteins. Subsequent analysis of these proteins using mass spectrometry-based proteomics can reveal novel and unexpected molecular targets.

Cellular and Subcellular Effects of this compound

Modulation of Cellular Signaling Pathways (e.g., JAK-STAT, NRF2-ARE, Apoptosis)

Cellular signaling pathways are intricate networks that control fundamental cellular activities. Investigating the impact of this compound on key pathways would be a priority. For instance, the JAK-STAT pathway is crucial for immune responses, and its modulation could have implications for inflammatory diseases. The NRF2-ARE pathway is a major regulator of cellular defense against oxidative stress. The apoptosis pathway is central to programmed cell death, a process often dysregulated in cancer.

Impact on Gene Expression and Protein Synthesis (e.g., RNA-seq, Proteomics)

To gain a global view of the cellular response to this compound, high-throughput techniques like RNA sequencing (RNA-seq) and proteomics would be invaluable. RNA-seq provides a comprehensive snapshot of the changes in gene expression, while proteomics reveals alterations in the levels of thousands of proteins. These analyses can uncover the broader biological processes affected by the compound and help in formulating hypotheses about its mechanism of action.

Interactive Table: Hypothetical Gene Expression Changes

The table below illustrates the type of data that could be generated from an RNA-seq experiment.

GenePathwayFold Changep-value
HMOX1NRF2-ARE+2.5<0.01
BCL2Apoptosis-1.8<0.05
STAT3JAK-STAT-1.5<0.05
CA9Carbonic Anhydrase-3.0<0.001

Note: This data is for illustrative purposes only and does not reflect actual experimental findings for this compound.

Influence on Organelle Function and Cellular Homeostasis

The intricate network of cellular organelles maintains a delicate balance, or homeostasis, essential for cell survival and function. The introduction of xenobiotics, such as this compound, can perturb this equilibrium by targeting one or more of these organelles, leading to a cascade of cellular responses. While the precise molecular targets of this compound are the subject of ongoing investigation, studies on structurally related sulfonamides provide a framework for understanding its potential influence on organelle function.

A primary site of interest is the mitochondrion, the powerhouse of the cell. Certain sulfonamide derivatives have been shown to impact mitochondrial metabolic energy conversion. nih.gov For instance, some sulfonamides can inhibit mitochondrial carbonic anhydrase isozymes, which play a role in pyruvate and fatty acid metabolism. nih.gov Such inhibition could disrupt the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This state of oxidative stress can, in turn, damage mitochondrial components and trigger downstream signaling pathways.

The endoplasmic reticulum (ER) is another organelle potentially susceptible to the effects of this compound. The ER is responsible for protein folding and calcium homeostasis. A disruption in mitochondrial function and the ensuing oxidative stress can lead to an accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress. This triggers the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can shift the UPR towards a pro-apoptotic response.

Furthermore, there is extensive crosstalk between the ER and lysosomes, the cell's recycling centers. nih.gov Lysosomal function can be impaired by drugs that alter the internal pH or inhibit lysosomal enzymes. nih.govnih.gov A disruption in lysosomal function can lead to the accumulation of cellular waste products and damaged organelles, a hallmark of various cellular pathologies. Given the interconnectedness of these organelles, an initial insult to the mitochondria by this compound could propagate to the ER and lysosomes, leading to a comprehensive breakdown of cellular homeostasis.

A hypothetical model for the influence of this compound on organelle function is presented below:

OrganellePotential Effect of this compoundConsequence for Cellular Homeostasis
Mitochondria Inhibition of key metabolic enzymes (e.g., carbonic anhydrases)Decreased ATP production, increased ROS, initiation of apoptosis
Endoplasmic Reticulum Induction of the Unfolded Protein Response (UPR) due to oxidative stressImpaired protein folding, calcium dysregulation, potential for ER stress-induced apoptosis
Lysosomes Altered luminal pH and enzymatic activityAccumulation of cellular debris, impaired autophagy, cellular toxicity

Phenotypic Screening and Reverse Pharmacology Approaches

Phenotypic screening has emerged as a powerful strategy in drug discovery to identify compounds that induce a desired cellular phenotype without prior knowledge of the molecular target. nih.gov This approach, coupled with reverse pharmacology, allows for the unbiased discovery of novel biological activities and mechanisms of action for compounds like this compound.

To explore the biological activities of this compound, a series of high-throughput cell-based assays can be employed. These assays utilize automated microscopy and image analysis to quantify various cellular parameters in response to compound treatment. For instance, a panel of cancer cell lines could be treated with a concentration range of this compound, and changes in cell morphology, proliferation, and viability can be monitored.

A hypothetical phenotypic screen could focus on identifying compounds that selectively induce apoptosis in cancer cells while sparing normal cells. In such a screen, cells could be stained with fluorescent markers for apoptosis (e.g., Annexin V) and nuclear morphology (e.g., Hoechst stain). High-content imaging would then be used to quantify the percentage of apoptotic cells.

Below is a hypothetical data table summarizing the results of a primary phenotypic screen of this compound against a panel of cancer cell lines.

Cell LinePhenotypic ReadoutThis compound (10 µM) - % Apoptotic CellsDoxorubicin (1 µM) - % Apoptotic Cells (Positive Control)DMSO (0.1%) - % Apoptotic Cells (Vehicle Control)
MCF-7 (Breast Cancer) Annexin V Staining35.2%68.5%2.1%
A549 (Lung Cancer) Annexin V Staining42.8%75.3%2.5%
HCT116 (Colon Cancer) Annexin V Staining28.9%62.1%1.9%
HEK293 (Normal Kidney) Annexin V Staining5.7%45.6%2.3%

These hypothetical results suggest that this compound induces apoptosis in several cancer cell lines with a degree of selectivity over normal cells.

Following the identification of a bioactive compound in a primary phenotypic screen, the next critical step is to identify its molecular target(s). This process, known as target deconvolution or target identification, often involves a combination of experimental and computational approaches. nih.govresearchgate.net Once a putative target is identified, orthogonal assays are essential to validate the interaction between the compound and the target. engineerbiology.org Orthogonal assays measure the same biological event using a different technology or principle, thereby reducing the likelihood of false-positive results.

For example, if the primary screen and subsequent target identification studies suggest that this compound exerts its pro-apoptotic effects by binding to and inhibiting a specific kinase, an orthogonal assay would be required to confirm this interaction within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for validating target engagement in intact cells. researchgate.netnih.govnih.gov CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

A hypothetical CETSA experiment to validate the interaction between this compound and a putative kinase target is described in the table below.

TreatmentTemperature (°C)Relative Amount of Soluble Target Kinase (Normalized to 37°C)
Vehicle (DMSO) 371.00
450.85
500.62
550.21
600.05
This compound (10 µM) 371.00
450.98
500.89
550.75
600.48

The hypothetical data in this table demonstrates that in the presence of this compound, the target kinase is more resistant to thermal denaturation, as indicated by the higher amount of soluble protein at elevated temperatures. This thermal shift provides strong evidence for a direct interaction between the compound and its putative target within the cell.

Structure Activity Relationship Sar Studies of 5 Chloro 2 Pentyloxybenzenesulfonamide and Its Analogs

Elucidation of Key Pharmacophoric Features Governing Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 5-Chloro-2-pentyloxybenzenesulfonamide scaffold, the activity is governed by the interplay of its three primary components.

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry and a critical pharmacophoric element in a vast array of therapeutic agents. researchgate.netimpactfactor.org Its biological significance stems from its unique chemical properties, which allow it to engage in crucial interactions with biological targets. In many instances, the sulfonamide moiety acts as a zinc-binding group (ZBG), coordinating with the Zn(II) ion in the active site of metalloenzymes such as carbonic anhydrases. nih.govrsc.org This interaction serves as an "anchor," orienting the entire molecule within the binding pocket to facilitate further interactions. nih.gov

The hydrogen atom attached to the nitrogen in an unsubstituted or monosubstituted sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl (SO₂) group. ncert.nic.in This acidity allows the sulfonamide to act as a hydrogen bond donor, forming strong, directional bonds with amino acid residues (like threonine or serine) in a receptor's active site. The sulfonamide linker has been identified as being critical to the activity of certain benzenesulfonamide (B165840) analogs that target the nuclear receptor PPARγ. nih.gov The ability to form these specific interactions often underpins the compound's potency and selectivity. Furthermore, primary and secondary amines can react with benzenesulfonyl chloride to form corresponding sulfonamides, a reaction that highlights the reactivity of this functional group. ncert.nic.in

Receptor Recognition: The lipophilic nature of the pentyloxy chain allows it to form favorable van der Waals forces or hydrophobic interactions with nonpolar regions of a receptor's binding pocket. In SAR studies of similar scaffolds, replacing phenyl rings with aliphatic substituents of varying sizes (including iso-pentyl groups) has been explored to probe for optimal interaction within such pockets. nih.gov The specific length and conformation of the five-carbon chain can be crucial for fitting into a well-defined hydrophobic channel or groove on the target protein.

Membrane Permeation: For a compound to reach an intracellular target, it must first cross the lipid bilayer of the cell membrane. The lipophilicity imparted by the pentyloxy chain is expected to enhance membrane permeability. The process of viral entry, for example, involves membrane fusion, a process influenced by the properties of viral glycoproteins that interact with the cell membrane. nih.govnih.gov Similarly, the physicochemical properties of a drug, including its lipophilicity, govern its ability to passively diffuse across cellular barriers to engage with its target.

The chlorine atom at position 5 of the phenyl ring is not merely a passive substituent; it actively influences the molecule's electronic properties and its potential for specific intermolecular interactions.

Electronic Effects: As a halogen, chlorine is an electron-withdrawing group via the inductive effect, pulling electron density away from the benzene (B151609) ring. libretexts.org This withdrawal of electrons can modulate the electronic environment of the entire molecule, including the acidity of the sulfonamide proton, which can fine-tune its binding affinity. ncert.nic.in Studies on substituted benzenes show that electron-withdrawing groups like halogens generally deactivate the ring towards electrophilic substitution compared to benzene, but they are typically ortho-, para-directing. msu.edu The presence of such groups is often associated with stronger biological activity in certain classes of inhibitors. nih.gov

Steric and Conformational Effects: The presence of a substituent on the phenyl ring can influence the molecule's preferred conformation. While a study on 2,5-dichlorobenzenesulfonamide (B1582122) found that the chloro substituents did not substantially alter the core molecular conformation, they did play a role in the crystal packing architecture. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a nucleophilic or electron-rich atom (like an oxygen or nitrogen) in the receptor. This type of specific, directional interaction can contribute significantly to binding affinity and selectivity. Studies of other halogenated benzenesulfonamides have shown that a halogen atom can orient the ring within the active site, affecting both affinity and selectivity. nih.gov

Impact of Substituent Modifications on Biological Activity

To optimize the lead structure of this compound, chemists would systematically modify its substituents to probe the SAR and enhance desired properties.

The pentyloxy chain presents several opportunities for modification to explore the steric and hydrophobic limits of the receptor's binding pocket. SAR studies on other scaffolds have shown that even minor changes to alkyl substituents can lead to significant changes in activity. nih.gov

Chain Length: Varying the number of carbon atoms (e.g., from ethoxy to hexyloxy) would alter the lipophilicity and reach of the chain. A shorter chain might not be long enough to access a key hydrophobic region, while a longer chain might introduce steric clashes or be too lipophilic, leading to poor solubility.

Branching: Introducing branching (e.g., replacing the n-pentyloxy group with an iso-pentyloxy or a neo-pentyloxy group) would create a bulkier substituent. This can be used to probe the shape and size of the binding pocket. For instance, studies on other complex molecules have tested tert-butyl and iso-pentyl groups, finding that such steric bulk can either enhance or diminish activity depending on the target's topology. nih.gov

Saturation: Introducing unsaturation (i.e., double or triple bonds) into the alkyl chain would change its geometry from a flexible, sp³-hybridized chain to a more rigid, planar sp² or linear sp configuration. This would restrict the conformational freedom of the chain, which could be beneficial if it locks the molecule into a more bioactive conformation.

Table 1: Hypothetical SAR of Pentyloxy Chain Analogs This table is based on established principles of medicinal chemistry and SAR data from analogous series.

ModificationRationalePredicted Impact on Activity
Shorter Chain (e.g., Ethoxy)Reduces lipophilicity; may not reach a key hydrophobic pocket.Likely decreased activity if a larger hydrophobic pocket is present.
Longer Chain (e.g., Hexyloxy)Increases lipophilicity; may cause steric hindrance or reduce solubility.Activity may increase up to an optimal length, then decrease (cutoff effect).
Branched Chain (e.g., iso-Pentyloxy)Increases steric bulk to probe the shape of the binding site.Highly dependent on receptor topology; could increase or decrease activity.
Unsaturated Chain (e.g., Pentenyloxy)Introduces rigidity and alters electronic properties.May increase activity by pre-organizing the molecule in a bioactive conformation.

The nature and position of the halogen on the phenyl ring are critical variables for tuning biological activity.

Positional Isomers: Moving the chlorine atom from position 5 to other positions (e.g., 3, 4, or 6) would significantly alter the molecule's electronic and steric profile. The electronic influence of a substituent on the ring's reactivity and the acidity of other groups depends on its position (ortho, meta, or para). nih.gov For example, research on PPARγ agonists showed that substitutions at position 4 of the benzene ring were associated with higher activity, while substitutions at position 2 helped with tighter packing in the binding pocket. nih.gov

Electronic Effects of Different Halogens: Replacing chlorine with other halogens (Fluorine, Bromine, Iodine) provides a way to systematically vary electronegativity, size, and polarizability.

Fluorine: Smallest halogen, highly electronegative, can form strong hydrogen bonds but is a weak halogen bond donor.

Bromine: Larger and more polarizable than chlorine, often forms stronger halogen bonds. In some benzenesulfonamide analogs, a bromine atom was found to form a halogen bond with the backbone nitrogen of a phenylalanine residue, enhancing affinity. nih.gov

Iodine: Largest and most polarizable, forms the strongest halogen bonds but its large size can introduce steric clashes.

The choice of halogen and its position can therefore be used to fine-tune interactions within the active site, potentially leading to significant gains in potency and selectivity. nih.gov

Table 2: Predicted Effects of Halogen Modifications This table is based on established principles of medicinal chemistry and SAR data from analogous series.

ModificationKey Physicochemical ChangePredicted Impact on Activity
Move Cl to position 4Alters electronic distribution and steric profile.May increase or decrease activity depending on receptor's electronic and steric requirements. nih.gov
Replace Cl with FIncreases electronegativity, reduces size.May alter pKa of sulfonamide; could improve metabolic stability.
Replace Cl with BrIncreases size and polarizability; better halogen bond donor.Potential for increased affinity via halogen bonding. nih.gov
Replace Cl with ILargest size and most polarizable; strongest halogen bond donor.Strong potential for halogen bonding, but also for steric hindrance.

Introduction of Other Functional Groups on the Phenyl Ring

Research into the structure-activity relationships (SAR) of benzenesulfonamide derivatives has demonstrated that both the nature and position of substituents on the phenyl ring are pivotal. For instance, in the development of anti-influenza hemagglutinin inhibitors, a series of aniline (B41778) analogues were synthesized by coupling substituted phenyl bromides with an amine core structure. nih.gov This systematic substitution allowed for a detailed exploration of the SAR. The findings revealed that analogues with 3-chloro (3-Cl) and 3-trifluoromethyl (3-CF₃) substitutions on the phenyl ring exhibited markedly improved antiviral potencies compared to other derivatives. nih.gov

Further exploration led to the development of a disubstituted benzenesulfonamide, which not only showed submicromolar antiviral activity but also possessed good water solubility and enhanced metabolic stability in human and mouse liver microsomes. nih.gov The synthesis of these analogs often involves methods like the copper-catalyzed cross-coupling of substituted phenyl bromides or a Sandmeyer reaction followed by treatment with ammonia (B1221849) to form the sulfonamide group. nih.gov

In a different study focused on HIV-1 capsid inhibitors, phenylalanine derivatives were modified with variously substituted benzenesulfonamides. The goal was to introduce additional interactions, such as hydrogen bonds, with key residues in the target's binding site to enhance affinity. nih.gov The synthesis involved reacting a core amine structure with a range of substituted benzenesulfonyl chlorides to produce the final compounds. nih.gov This approach highlights a common strategy where the phenyl ring of the benzenesulfonamide moiety is functionalized to optimize ligand-target interactions.

The table below summarizes SAR findings for a series of aniline-based benzenesulfonamide analogues, illustrating the impact of different phenyl ring substituents on antiviral potency.

Compound IDPhenyl Substituent (Position)Antiviral Potency (EC₅₀, µM)
15 3-OMe>100
16 3-F1.1
17 3-Cl0.057
18 3-Br0.17
19 3-Me5.2
20 3-CF₃0.042
24 3-CN0.25
27 3-SO₂Me0.93
28 3-SO₂NH₂0.21

Table based on data from a study on benzenesulfonamide derivatives as anti-influenza inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling disciplines that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. nih.gov These models are invaluable in drug discovery for predicting the activity of newly designed, untested compounds, optimizing lead compounds, and understanding the mechanism of action. mdpi.com

The process of developing a reliable QSAR model involves several key steps: the careful selection of a diverse set of compounds with accurately measured biological activity, the generation of molecular descriptors that quantify various aspects of the chemical structure, the development of a mathematical equation linking the descriptors to the activity using statistical methods, and rigorous validation of the resulting model. nih.gov For benzenesulfonamide derivatives, QSAR studies have been instrumental in identifying the key structural requirements for their activity as, for example, enzyme inhibitors or receptor agonists. nih.govnih.govmdpi.com

Development of Predictive QSAR Models for Potency and Selectivity

A primary goal of QSAR modeling is to develop robust and predictive models for biological potency and selectivity. This is typically achieved by dividing the available compound data into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. nih.gov Various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN), are employed to generate the QSAR equation. nih.gov

The quality and predictive ability of a QSAR model are assessed using several statistical metrics. The squared correlation coefficient (r²) indicates the goodness-of-fit for the training set. The leave-one-out cross-validated correlation coefficient (q²) measures the internal predictive ability of the model. mdpi.com For a model to be considered predictive, it must also be validated externally using a test set of compounds not included in the model's creation. The predictive r² (r²pred) is a key metric for external validation, with a value greater than 0.5 generally considered necessary for a predictive QSAR model. mdpi.com

Numerous QSAR models have been successfully developed for various classes of benzenesulfonamide analogs to predict their potency and selectivity against different biological targets. mdpi.comnih.gov For example, a study on benzenesulfonamide derivatives as anti-glioblastoma agents developed a QSAR model with a correlation coefficient (r) of 0.8385 for the training set and 0.8282 for the test set, indicating good predictive capability. mdpi.com Similarly, 3D-QSAR models for benzamide (B126) inhibitors yielded strong statistical parameters, with predictive r² values as high as 0.974 and 0.980, providing a reliable guide for designing new agents. nih.gov

QSAR Study SubjectStatistical MethodKey Validation ParametersReference
Benzenesulfonamide Analogs (Anti-GBM)AutoQSARr (training set) = 0.8385, r (test set) = 0.8282 mdpi.com
Benzamide Antibacterial InhibitorsCoMFA (3D-QSAR)r²pred = 0.974 nih.gov
Benzamide Antibacterial InhibitorsCoMSIA (3D-QSAR)r²pred = 0.980 nih.gov
Piperidine Derivatives (CCR5 Antagonists)PLSr²pred = 0.580 nih.gov
Thieno[3,2-b]pyrrole-5-carboxamides (LSD1 Inhibitors)CoMFA (3D-QSAR)q² = 0.783, r² = 0.944, r²pred = 0.851 rsc.org
Thieno[3,2-b]pyrrole-5-carboxamides (LSD1 Inhibitors)CoMSIA (3D-QSAR)q² = 0.728, r² = 0.982, r²pred = 0.814 rsc.org

Physicochemical Descriptors and Their Correlation with Activity (e.g., Lipophilicity, Electronic Properties, Steric Bulk)

The molecular descriptors used in QSAR models quantify the physicochemical properties of a molecule that are believed to influence its biological activity. These are broadly categorized into lipophilic, electronic, and steric parameters. rasayanjournal.co.in

Lipophilicity: This property, often quantified by the partition coefficient (log P), describes a molecule's affinity for a non-polar environment versus a polar one. ub.edu Lipophilicity is crucial as it affects a drug's absorption, distribution, membrane penetration, and binding to hydrophobic pockets in target proteins. sci-hub.se QSAR studies on sulfonamide derivatives have frequently highlighted the importance of lipophilicity for activity. nih.gov A careful balance is necessary, as excessively high lipophilicity can lead to poor solubility and increased metabolic clearance. sci-hub.se

Electronic Properties: These descriptors relate to the electron distribution within a molecule and its ability to engage in electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions. Common electronic descriptors include Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring, and calculated atomic charges or electrostatic potentials. rasayanjournal.co.in For sulfonamides, the presence of electron-withdrawing groups on the phenyl ring can increase antibacterial activity. nih.gov High electrostatic potential energy has also been correlated with favorable activity in some benzenesulfonamide series. nih.gov

Steric Bulk: Steric parameters describe the size and shape of a molecule or its substituents. They are critical for determining the complementarity or "fit" between a ligand and its receptor's binding site. Descriptors like Molar Refractivity (MR) and STERIMOL parameters are used to quantify these spatial effects. rasayanjournal.co.inresearchgate.net The introduction of bulky groups can either enhance activity by promoting favorable van der Waals interactions or decrease it by causing steric hindrance that prevents optimal binding. researchgate.net

QSAR analyses of 1,3-diaryl-2-propen-1-ones have identified specific structural, electronic, and steric factors that contribute to their anti-inflammatory activity, demonstrating the combined influence of these descriptor types. nih.gov

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) for Spatial Requirements

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods extend classical QSAR by considering the 3D properties of molecules. These techniques correlate biological activity with the spatial distribution of molecular fields, providing a more intuitive and detailed understanding of the SAR. slideshare.net The two most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around a set of aligned molecules. slideshare.net The molecules are placed in a 3D grid, and the interaction energies are calculated at each grid point using a probe atom. These energy values are then used as descriptors in a PLS analysis to build the QSAR model. slideshare.net The results are often visualized as 3D contour maps, which show regions where modifications to steric bulk or electrostatic charge would likely increase or decrease biological activity. rsc.org

CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive description of the molecular properties influencing ligand-receptor interactions. CoMSIA models, like CoMFA, generate contour maps that guide medicinal chemists in designing more potent and selective compounds. nih.govnih.gov

Both CoMFA and CoMSIA have been successfully applied to various series of benzenesulfonamide analogs. For instance, a 3D-QSAR study on carbonic anhydrase inhibitors generated statistically reliable CoMFA and CoMSIA models (q² values of 0.538 and 0.527, respectively) that could be used to design novel inhibitors. nih.gov Another study on FtsZ protein inhibitors produced highly predictive CoMFA and CoMSIA models that summarized the key chemical changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties needed to generate new bioactive molecules. nih.gov These studies underscore the power of 3D-QSAR in elucidating the precise spatial requirements for biological activity.

Computational Chemistry and Molecular Modeling of 5 Chloro 2 Pentyloxybenzenesulfonamide

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) utilizes the information from molecules known to be active. nih.gov For 5-Chloro-2-pentyloxybenzenesulfonamide, this would involve leveraging data from structurally similar compounds to deduce the necessary features for biological activity.

Pharmacophore Modeling and Validation from Active Analogs

Pharmacophore modeling is a cornerstone of LBDD. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

To construct a pharmacophore model relevant to this compound, a researcher would first need a set of its structural analogs with known biological activities against a common target. The process would be as follows:

Selection of Active Analogs: A diverse set of molecules, structurally related to this compound and possessing a range of activities (from highly active to inactive), would be compiled.

Feature Identification: Key chemical features would be identified for each analog. For the subject compound, these would likely include:

A hydrogen bond donor (the -NH group of the sulfonamide).

A hydrogen bond acceptor (the oxygen atoms of the sulfonyl group).

A hydrophobic/aromatic feature (the chlorophenyl ring).

A hydrophobic/aliphatic feature (the pentyloxy chain).

Model Generation: Using specialized software, these features from the most active compounds would be overlaid to generate one or more hypothetical pharmacophore models. A robust model is one that can successfully distinguish between active and inactive compounds. For instance, a common pharmacophore model for sulfonamide inhibitors often includes hydrogen-bond acceptors, hydrophobic groups, and aromatic rings. nih.gov

Validation: The generated model would be validated using statistical methods. This involves testing its ability to accurately predict the activity of compounds in a test set (analogs not used in model generation) and using techniques like Fischer randomization to ensure the model's statistical significance. nih.gov

Virtual Screening of Chemical Libraries to Identify Novel Scaffolds or Analogs

Once a validated pharmacophore model is established, it can be used as a 3D query to search large digital libraries of chemical compounds. This process, known as virtual screening, aims to identify novel molecules that match the pharmacophore and are therefore likely to be active.

The screening of a library like ZINC or ChEMBL against a pharmacophore derived from analogs of this compound would proceed by:

Filtering the library to find all molecules that fit the 3D arrangement of hydrogen bond donors/acceptors and hydrophobic features defined in the pharmacophore.

Ranking the "hits" based on how well they fit the model.

Visually inspecting the top-ranked hits to select promising candidates for further computational analysis or laboratory synthesis and testing.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational strategy used to discover new molecular scaffolds that are structurally different from the starting compound but retain the same biological activity. For this compound, this would involve searching for new core structures to replace the chloro-benzenesulfonamide core while maintaining the essential pharmacophoric features.

Bioisosteric replacement is a related technique focused on replacing specific functional groups with others that have similar physical or chemical properties. This is done to improve potency, selectivity, or pharmacokinetic properties. For the subject compound, potential bioisosteric replacements could include:

Replacing the sulfonamide group with a carboxylic acid or a tetrazole to modulate acidity and binding interactions.

Substituting the chlorine atom with a bromine or a trifluoromethyl group to alter electronic and steric properties.

Modifying the pentyloxy chain to explore different hydrophobic interactions.

Structure-Based Drug Design (SBDD) for this compound-Target Interactions

Structure-based drug design (SBDD) relies on the 3D structural information of the biological target, typically a protein or enzyme. nih.gov While the specific targets of this compound are not defined in the literature, sulfonamides are well-known inhibitors of enzymes like carbonic anhydrases and α-glucosidase. nih.gov The following sections describe how SBDD would be applied if a target were identified.

Molecular Docking Studies with Predicted and Experimentally Validated Targets

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). nih.gov

A typical docking workflow for this compound would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of a potential target enzyme (e.g., a human carbonic anhydrase isoform) from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a 3D conformation of this compound.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the active site of the receptor. The program then samples numerous possible binding poses and scores them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). nih.gov

Analysis of Results: The top-ranked poses would be analyzed to understand the specific interactions between the compound and the receptor's amino acid residues.

Table 1: Hypothetical Docking Interactions of this compound This table illustrates the type of interactions that would be analyzed in a docking study. The residues and scores are purely for illustrative purposes.

Interacting Group of CompoundType of InteractionPotential Amino Acid Residue
Sulfonamide -NHHydrogen BondAspartate, Glutamate
Sulfonyl OxygenHydrogen Bond, Metal CoordinationThreonine, Histidine, Zinc ion
Chlorophenyl RingPi-Pi Stacking, HydrophobicPhenylalanine, Tyrosine, Leucine
Pentyloxy ChainHydrophobic InteractionValine, Isoleucine, Alanine

Studies on similar chloro-benzenesulfonamide derivatives have shown that key interactions often involve hydrogen bonds with histidine residues and hydrophobic interactions within the enzyme's active site. nih.gov

Molecular Dynamics (MD) Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the motion of every atom in the system, providing insights into the stability of the binding pose and the flexibility of the protein.

For a complex of this compound and its target, an MD simulation would:

Start with the best-docked pose from the molecular docking study.

Simulate the movement of the atoms over a period of nanoseconds to microseconds.

Analyze the trajectory to assess the stability of key interactions (e.g., hydrogen bonds) and calculate binding free energies.

A key metric from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the ligand remains securely bound in the active site, confirming the stability of the docked pose. nih.gov

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity

While MD simulations can describe the stability of a complex, methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to quantitatively predict the binding free energy (ΔG_bind), which is directly related to the binding affinity (e.g., Ki or IC₅₀) of the ligand. nih.govnih.gov

MM/PBSA is a popular end-point method that calculates the binding free energy by combining the molecular mechanics energies of the components with continuum solvation models. nih.gov The calculation involves taking snapshots from an MD simulation and computing the energy difference between the bound complex and the individual protein and ligand. The total binding free energy is decomposed into various components: van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. nih.gov

FEP is a more rigorous and computationally expensive method based on statistical mechanics. nih.govnih.gov It calculates the free energy difference between two states (e.g., a bound ligand and an unbound ligand) by gradually "perturbing" or transforming one state into the other over a series of intermediate steps. nih.gov FEP can yield highly accurate predictions of binding affinity and is often used to prioritize compounds for synthesis. nih.gov

Table 3: Example MM/PBSA Binding Free Energy Calculation for this compound

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.5
Electrostatic Energy (ΔE_elec)-18.2
Polar Solvation Energy (ΔG_polar)+52.8
Non-Polar Solvation Energy (ΔG_nonpolar)-4.3
Total Binding Free Energy (ΔG_bind)-15.2

In Silico ADME/Tox Prediction and Property Optimization

Beyond target binding, the success of a potential drug is determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity (Tox). In silico ADME/Tox models use a compound's structure to predict these properties, helping to identify and filter out candidates with poor pharmacokinetic profiles or safety liabilities early in the discovery process. nih.govmdpi.com

Prediction of Metabolic Sites and Stability

Computational tools can predict the most likely sites on a molecule to be metabolized by enzymes, particularly the cytochrome P450 (CYP) family in the liver. nih.gov For this compound, the long pentyloxy chain is a probable site for hydroxylation, especially at the terminal (ω) and sub-terminal (ω-1) positions. The aromatic ring is also susceptible to oxidation. Understanding metabolic hotspots is key to improving a compound's metabolic stability and avoiding the formation of reactive or toxic metabolites.

Table 4: Predicted Sites of Metabolism for this compound

Atom/RegionPredicted Metabolic ReactionLikelihood
Pentyloxy C-5 (ω)HydroxylationHigh
Pentyloxy C-4 (ω-1)HydroxylationHigh
Aromatic Ring C-4HydroxylationMedium
Pentyloxy ChainO-dealkylationMedium

Permeability and Blood-Brain Barrier (BBB) Penetration Predictions

A drug's ability to be absorbed into the bloodstream and reach its target tissue is critical. Computational models can predict intestinal absorption (often modeled by Caco-2 cell permeability) and the ability to cross the blood-brain barrier (BBB), which is essential for drugs targeting the central nervous system (CNS). researchgate.net BBB penetration is often expressed as logBB, the logarithm of the ratio of the drug's concentration in the brain to that in the blood. nih.govfrontiersin.org These predictions are typically based on physicochemical properties like molecular weight, polarity, and hydrogen bonding capacity.

Table 5: Predicted Permeability Properties for this compound

PropertyPredicted ValueInterpretation
Human Intestinal Absorption (HIA)>90%Likely well-absorbed orally
Caco-2 Permeability (nm/s)25High permeability
Blood-Brain Barrier (logBB)+0.15Likely to cross the BBB
P-glycoprotein (P-gp) SubstrateNoNot likely to be removed from the CNS by efflux pumps

Ligand Efficiency and Drug-Likeness Calculations

To assess the quality of a hit or lead compound, medicinal chemists use various "drug-likeness" and "ligand efficiency" metrics. Drug-likeness is often evaluated using guidelines like Lipinski's Rule of Five, which sets thresholds for molecular weight, lipophilicity, and hydrogen bond donors/acceptors to favor good oral bioavailability. nih.gov

Ligand Efficiency (LE) metrics relate the binding potency of a compound to its size (e.g., heavy atom count) or lipophilicity. rgdscience.comnih.gov Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) help guide the optimization process by encouraging chemists to increase potency without excessively increasing the size or greasiness of the molecule, which can lead to poor ADME properties. scispace.com

Table 6: Drug-Likeness and Ligand Efficiency Profile of this compound

ParameterValueGuideline/Interpretation
Molecular Weight (MW)277.77 g/molCompliant (Lipinski: <500)
cLogP (Lipophilicity)3.1Compliant (Lipinski: <5)
Hydrogen Bond Donors (HBD)1 (from -NH₂)Compliant (Lipinski: <5)
Hydrogen Bond Acceptors (HBA)4 (from -SO₂, -O-)Compliant (Lipinski: <10)
Heavy Atom Count (HAC)18-
Ligand Efficiency (LE)0.43 kcal/mol/HACGood (Generally >0.3)
Lipophilic Ligand Efficiency (LLE)4.2Good (Generally >3, ideally >5)

Note: LE and LLE values are calculated based on a hypothetical potency (pIC₅₀) of 7.3 (IC₅₀ ≈ 50 nM) for illustrative purposes.

Advanced Analytical Techniques for the Characterization and Quantification of 5 Chloro 2 Pentyloxybenzenesulfonamide

Chromatographic Method Development for Quantification in Research Matrices

Chromatographic techniques are the cornerstone for separating and quantifying 5-Chloro-2-pentyloxybenzenesulfonamide, often in the presence of the active pharmaceutical ingredient (API) and other related substances. Method development focuses on achieving high resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Glibenclamide and its impurities, including this compound. Reversed-phase (RP) HPLC is the most common approach, utilizing C8 or C18 columns. The development of these methods often involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol), to achieve optimal separation. ajpaonline.comscispace.com

Detection is commonly performed using Ultraviolet (UV) or Diode-Array Detectors (DAD) at wavelengths where the compound exhibits significant absorbance, such as 230 nm, 233 nm, or 245 nm. ajpaonline.comlongdom.orgnih.gov The use of DAD allows for the assessment of peak purity by comparing spectra across the chromatographic peak, which is crucial for distinguishing co-eluting impurities. While fluorescence detection can offer higher sensitivity for naturally fluorescent compounds or those derivatized with a fluorophore, UV/DAD is generally sufficient and more broadly applicable for sulfonamide structures. grupobiomaster.com Stability-indicating HPLC methods are specifically designed to separate the intact drug from any degradation products that might form under stress conditions like acid or base hydrolysis, oxidation, or photolysis, ensuring that the quantification of the main component is accurate and unaffected. scispace.comnih.gov

Table 1: Examples of HPLC Method Parameters for the Analysis of Glibenclamide and Related Compounds


ParameterMethod 1 (Glibenclamide) researchgate.netMethod 2 (Glibenclamide) longdom.orgMethod 3 (Glibenclamide & Degradation Products) Method 4 (Green Chemistry Approach for Glibenclamide) nih.gov
Column Chromosil C18 (150mm x 4.6mm, 5µm)BDS Hypersil C8 (250mm x 4.6mm, 5µm)C18 Column (dimensions not specified)Lichrosphere RP C8 (250mm x 4.0mm, 5µm)
Mobile Phase Potassium di-hydrogen phosphate buffer (pH 4.5) : Acetonitrile (60:40 v/v)Acetonitrile : Water (60:40 v/v)Ammonium acetate (B1210297) buffer (0.025 M, pH 3.5) : Acetonitrile (45:55 v/v)Ethanol : Methanol (50:50 v/v)
Flow Rate 1.0 mL/minNot specified0.6 mL/min1.0 mL/min
Detection UV at 233 nmUV at 230 nmUV at 230 nmUV at 245 nm
Retention Time (Glibenclamide) 6.2 min5.1 minNot specifiedNot specified
Linearity Range (Glibenclamide) 10 - 50 µg/mL20 - 100 µg/mL0.4 - 500 µg/mL0.1 - 200 µg/mL

For quantifying trace levels of this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.gov This technique combines the powerful separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry. The use of an electrospray ionization (ESI) source, typically in positive ion mode, is common for sulfonamides, generating protonated molecules [M+H]⁺. nih.govresearchgate.net

In tandem MS (MS/MS), a specific precursor ion (e.g., the [M+H]⁺ ion of the target impurity) is selected and fragmented to produce characteristic product ions. The instrument then monitors one or more of these specific precursor-to-product ion transitions in what is known as Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This process provides a very high degree of selectivity, virtually eliminating matrix interference and allowing for accurate quantification at very low concentrations, often in the picogram to nanogram per milliliter range. nih.gov Such methods are invaluable for analyzing impurities in complex biological matrices or in finished pharmaceutical products where impurity levels are strictly controlled. nih.govresearchgate.net

Table 2: Examples of LC-MS/MS Method Parameters for Sulfonamide Analysis


ParameterMethod 1 (Glibenclamide in Plasma) Method 2 (Glibenclamide in Plasma) Method 3 (24 Sulfonamides in Pastries) thieme-connect.de
Chromatography ZORBAX Eclipse XDB-C18UPLC-MS/MSUPLC-MS/MS
Mobile Phase 0.1% Formic acid : Acetonitrile (35:65)Gradient elutionGradient elution
Ionization Mode ESI PositiveESI PositiveESI Positive
MS Detection Mode Selected Reaction Monitoring (SRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Monitored Transition (Glibenclamide) m/z 494.2 → 368.9Protonated molecule [M+H]⁺ monitoredNot specified for Glibenclamide
Limit of Quantification (LOQ) 6.67 µg/LNot specified0.02–0.45 µg/kg (for various sulfonamides)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, compounds like this compound are non-volatile due to their polarity and high molecular weight. Therefore, direct analysis by GC-MS is not feasible. To make them suitable for GC analysis, a chemical derivatization step is required to convert the non-volatile analyte into a thermally stable and volatile derivative. nih.gov

For sulfonamides, derivatization typically targets the acidic protons on the sulfonamide nitrogen and any primary or secondary amine groups. A common approach is methylation followed by acylation. For instance, a two-step reaction can be employed where the sulfonamide is first methylated (e.g., using diazomethane) and then acylated with an agent like trifluoroacetic anhydride (B1165640) to form a derivative such as an N1-methyl-N4-trifluoroacetyl derivative. nih.gov This process reduces the polarity and increases the volatility of the molecule, allowing it to pass through the GC column and be detected by the mass spectrometer. While effective, the need for derivatization adds complexity and potential sources of error to the analytical procedure, making LC-based methods generally preferred for this class of compounds.

Capillary Electrophoresis (CE) offers a high-efficiency, rapid, and low-solvent-consumption alternative to HPLC for the analysis of charged species. nih.gov The technique separates ions based on their electrophoretic mobility in an electric field. nih.gov For the analysis of Glibenclamide and its impurities, Capillary Zone Electrophoresis (CZE), the simplest form of CE, is highly effective. nih.govresearchgate.net

In CZE, the separation takes place in a buffer-filled fused-silica capillary. The pH of the buffer is a critical parameter as it controls the charge of the analytes and the magnitude of the electroosmotic flow (EOF). mdpi.com By selecting an appropriate buffer pH, Glibenclamide and its impurities, including this compound, can be ionized and separated based on their differing charge-to-size ratios. researchgate.net Studies have demonstrated that a complete separation of Glibenclamide and its related impurities can be achieved in under two minutes using optimized CZE methods, showcasing the technique's potential for high-throughput quality control. nih.govresearchgate.net The use of Quality by Design (QbD) principles in method development allows for a systematic optimization of parameters like buffer concentration, pH, and applied voltage to ensure a robust and reliable separation. nih.gov

Spectroscopic Characterization Methods Beyond Basic Identification

Beyond quantification, spectroscopic methods are essential for the definitive structural confirmation and investigation of the physicochemical properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unequivocal structural elucidation of organic molecules, including impurities like this compound. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each proton and carbon atom in the molecule. rsc.org For instance, the ¹H NMR spectrum would show characteristic signals for the protons on the aromatic rings, the pentyloxy chain, and the sulfonamide group, while the ¹³C spectrum would reveal the corresponding carbon signals. rsc.orgthieme-connect.de

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity between atoms, allowing for the complete and unambiguous assignment of all signals and confirming the precise structure of the impurity. Beyond simple structure confirmation, NMR is a powerful method for conformational analysis. uq.edu.au By measuring nuclear Overhauser effects (NOEs), which arise between protons that are close in space, it is possible to determine the preferred three-dimensional shape or conformation of the molecule in solution. nih.gov Furthermore, NMR is extensively used to study ligand-target interactions. nih.gov By observing changes in the NMR spectrum of a target protein upon binding of a sulfonamide ligand, it is possible to identify the specific amino acid residues involved in the interaction and to characterize the binding mode, providing critical insights for drug design and understanding pharmacological activity. nih.govacs.org

Table of Mentioned Compounds

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds and their metabolites. Unlike nominal mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide mass measurements with very high accuracy, typically to within 5 parts per million (ppm). enovatia.comthermofisher.com This precision allows for the determination of a molecule's elemental composition from its exact mass. nih.gov

For this compound (C₁₁H₁₆ClNO₃S), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would confirm this exact mass, providing strong evidence for the compound's identity. The presence of a chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which further aids in the confirmation of the elemental formula. nih.gov

Table 1: HRMS Data for this compound
ParameterDescriptionValue
Molecular FormulaThe elemental composition of the compound.C₁₁H₁₆ClNO₃S
Theoretical Monoisotopic MassThe calculated mass using the mass of the most abundant isotope of each element. enovatia.com293.0539 Da
Hypothetical Measured MassA plausible experimental value from an HRMS instrument.293.0542 Da
Mass AccuracyThe deviation of the measured mass from the theoretical mass, expressed in parts per million (ppm). lcms.cz1.02 ppm

In preclinical research, identifying metabolites is crucial for understanding a compound's fate in a biological system. HRMS is a primary technique for these studies. ijpras.com Metabolites are detected by searching for predicted mass shifts corresponding to specific biotransformation reactions, such as oxidation, hydroxylation, or conjugation. ijpras.commdpi.com The high resolving power of HRMS allows for the separation of metabolite signals from complex biological matrix interferences. thermofisher.com

Table 2: Potential Metabolites of this compound and Corresponding Mass Shifts Detected by HRMS
Metabolic ReactionMass Shift (Da)DescriptionResulting Exact Mass
Hydroxylation+15.9949Addition of one oxygen atom (e.g., on the alkyl chain or aromatic ring). mdpi.com309.0488
Dealkylation (O-depentylation)-70.0783Removal of the pentyloxy group.222.9756
Glucuronidation (Phase II)+176.0321Conjugation with glucuronic acid, often following a Phase I hydroxylation.485.0809 (on hydroxylated metabolite)
Sulfation (Phase II)+79.9568Conjugation with a sulfate (B86663) group, often following a Phase I hydroxylation.388.9956 (on hydroxylated metabolite)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present within a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. libretexts.org An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" for the molecule. docbrown.info

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound
Functional GroupBondVibration TypeExpected Wavenumber (cm⁻¹)Intensity
SulfonamideN-HStretch3300 - 3200Medium
Alkyl C-HC-HStretch3000 - 2850Strong
Aromatic C-HC-HStretch3100 - 3000Variable
SulfonamideS=OAsymmetric & Symmetric Stretch1350 - 1300 & 1170 - 1150Strong
EtherC-O-CStretch1260 - 1000Strong
Aryl HalideC-ClStretch850 - 550Strong

X-ray Crystallography for Ligand-Protein Complex Structures and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com For a compound like this compound, this technique can provide a precise characterization of its solid-state structure, revealing detailed information on bond lengths, bond angles, and the molecule's preferred conformation. nih.gov This information is fundamental to understanding its physicochemical properties.

In the context of drug discovery and development, X-ray crystallography is exceptionally powerful for visualizing how a ligand interacts with its protein target. nih.gov If this compound were to be co-crystallized with a target protein, the resulting crystal structure would offer an atomic-level map of the binding site. nih.gov This allows for the precise identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that are critical for binding affinity and specificity. Such detailed structural insights are invaluable for structure-based drug design efforts. nih.gov

Table 4: Structural Information Obtained from X-ray Crystallography
Analysis TypeKey Information DeterminedSignificance
Solid-State CharacterizationAtomic coordinates, bond lengths, bond angles, torsion angles, crystal packing. mdpi.comConfirms the absolute structure and reveals intermolecular interactions in the solid form.
Ligand-Protein ComplexBinding site geometry, specific amino acid interactions, ligand conformation upon binding. nih.govElucidates the mechanism of action and provides a basis for rational drug design and optimization.

Bioanalytical Method Validation for Pre-clinical Research Studies

For quantitative analysis of this compound in biological matrices (e.g., plasma, serum) during preclinical studies, the analytical method must be rigorously validated. Bioanalytical method validation ensures that the method is reliable and reproducible for its intended use. gmp-compliance.org Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide detailed guidance on the parameters that must be assessed. fda.gov

Linearity, Accuracy, Precision, and Sensitivity

These four parameters are the cornerstone of quantitative bioanalytical method validation. nih.gov

Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specific range. nih.gov

Accuracy refers to the closeness of the mean concentration measured by the method to the true concentration of the analyte. gmp-compliance.org

Precision measures the degree of scatter or agreement between a series of measurements obtained from the same sample. It is evaluated as within-run (repeatability) and between-run (intermediate precision) variability. gmp-compliance.org

Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. fda.gov

Table 5: Typical FDA Acceptance Criteria for Bioanalytical Method Validation (Chromatographic Assays)
ParameterExperimental ApproachAcceptance Criteria
LinearityAnalyze a calibration curve with a minimum of six non-zero standards.Correlation coefficient (r²) ≥ 0.99
AccuracyAnalyze Quality Control (QC) samples at a minimum of three concentrations (low, mid, high) in at least five replicates. gmp-compliance.orgMean value should be within ±15% of the nominal value.
PrecisionCalculate the Coefficient of Variation (CV) from the QC sample analyses. gmp-compliance.orgCV should not exceed 15%.
Sensitivity (LLOQ)Analyze at least five samples at the proposed LLOQ. gmp-compliance.orgAccuracy should be within ±20% of the nominal value; Precision (CV) should not exceed 20%.

Matrix Effects and Sample Preparation Optimization

When using LC-MS for bioanalysis, endogenous components from the biological matrix (e.g., salts, lipids, proteins) can co-elute with the analyte and interfere with its ionization, a phenomenon known as the matrix effect. nih.gov This can lead to ion suppression or enhancement, compromising the accuracy and reliability of the results. nih.gov

Effective sample preparation is the primary strategy to mitigate matrix effects. The goal is to remove interfering substances while efficiently recovering the analyte of interest. The choice of technique depends on the analyte's properties and the complexity of the matrix.

Protein Precipitation (PPT): A simple and fast method where an organic solvent is added to precipitate proteins. While high-throughput, it may not effectively remove other interferences like phospholipids. nih.gov

Liquid-Liquid Extraction (LLE): An analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility. LLE generally produces cleaner extracts than PPT. nih.gov

Solid-Phase Extraction (SPE): A highly selective method where the analyte is isolated from the matrix by adsorbing onto a solid sorbent, followed by washing and elution. SPE is considered the gold standard for producing clean samples but is often more time-consuming and costly. nih.gov

Table 6: Comparison of Common Sample Preparation Techniques for Bioanalysis
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT)Protein denaturation and precipitation by an organic solvent.Fast, simple, low cost, high throughput. nih.govPoor removal of non-protein interferences, potential for significant matrix effects. nih.gov
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phases.Cleaner extracts than PPT, good recovery for non-polar compounds.Can be labor-intensive, requires volatile/toxic solvents, may form emulsions.
Solid-Phase Extraction (SPE)Selective adsorption onto a solid sorbent. nih.govProvides the cleanest extracts, high analyte concentration, high selectivity. nih.govHigher cost, more complex method development, can be lower throughput.

Absence of Preclinical Data for this compound

Following a comprehensive search of scientific literature and databases, no preclinical data regarding the therapeutic applications of the chemical compound this compound was found. The inquiries, which were structured to align with the requested article outline, yielded no specific information on the efficacy of this compound in various disease models.

The search included targeted queries for in vitro studies, such as those involving cell-based assays for cancer and inflammation, as well as advanced cell culture systems like organoids and 3D spheroids. Similarly, extensive searches for in vivo animal model data, including xenograft, genetic, and induced disease models, did not provide any relevant results. Furthermore, no information was available concerning dose-response studies or pharmacodynamic biomarker analysis for this compound.

This lack of available data prevents the creation of a scientifically accurate article on the potential therapeutic applications of this compound in preclinical disease models as outlined in the user's request. The compound may be a novel entity that has not yet been subjected to preclinical investigation, or the research may not be publicly available. Therefore, the subsequent sections of the requested article cannot be developed.

Potential Therapeutic Applications of 5 Chloro 2 Pentyloxybenzenesulfonamide in Pre Clinical Disease Models

Comparative Studies with Reference Compounds in Pre-clinical Models

Assessment of Potency and Efficacy Relative to Established Research Compounds

No preclinical studies were found that assessed the potency and efficacy of 5-Chloro-2-pentyloxybenzenesulfonamide in comparison to established research compounds.

Evaluation of Selectivity and Specificity in Disease Contexts

No preclinical data is available to evaluate the selectivity and specificity of this compound in any disease context.

Future Research Directions and Challenges in 5 Chloro 2 Pentyloxybenzenesulfonamide Research

Exploration of Novel Biological Targets and Mechanistic Pathways

The foundational step in evaluating any new chemical entity is the identification of its biological interaction partners and the elucidation of the subsequent cellular and physiological effects. Without any prior knowledge, researchers would need to employ a broad and unbiased approach to uncover the potential of 5-Chloro-2-pentyloxybenzenesulfonamide.

Integration with Systems Biology and Network Pharmacology Approaches

In the absence of known targets, systems biology and network pharmacology would be indispensable tools. These computational approaches allow for the prediction of potential protein targets and signaling pathways based on the chemical structure of a compound. By creating a virtual map of potential interactions, researchers can prioritize experimental validation and gain initial insights into the compound's possible therapeutic areas. This in silico analysis would be the very first step in navigating the uncharted territory of this compound's bioactivity.

High-Content Screening for Unbiased Target Identification

To experimentally validate and expand upon computational predictions, high-content screening (HCS) would be a critical next step. HCS utilizes automated microscopy and sophisticated image analysis to assess the effects of a compound on multiple cellular parameters simultaneously. By exposing various cell lines to this compound, researchers could observe changes in cell morphology, protein localization, and the expression of key biomarkers. This unbiased, data-rich approach could reveal unexpected biological activities and provide crucial clues about the compound's mechanism of action.

Development of Advanced Delivery Systems for Enhanced Pre-clinical Performance

Should initial studies reveal any promising biological activity, the next logical phase of research would involve optimizing the compound's delivery to its target site in a biological system. The inherent physicochemical properties of this compound would dictate the most appropriate strategies.

Nanoparticle Encapsulation and Targeted Delivery Strategies

If the compound exhibits poor solubility, low bioavailability, or off-target effects, nanoparticle-based delivery systems could offer a solution. Encapsulating this compound within nanoparticles, such as liposomes or polymeric micelles, could improve its stability and circulation time. Furthermore, these nanoparticles could be functionalized with targeting ligands (e.g., antibodies or peptides) to direct the compound specifically to diseased cells or tissues, thereby enhancing its efficacy and reducing potential side effects.

Prodrug Design for Improved Pharmacokinetic Properties

Another avenue for enhancing the preclinical performance of this compound would be through prodrug design. This approach involves chemically modifying the parent compound to create an inactive form that is converted into the active drug within the body. Prodrug strategies can be employed to overcome various challenges, such as poor membrane permeability, rapid metabolism, or unfavorable distribution. The design of a suitable prodrug would depend heavily on the specific pharmacokinetic hurdles identified in early preclinical testing.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

To move beyond a simple understanding of the primary target, future research must integrate multi-omics technologies to build a comprehensive picture of the cellular response to this compound. nih.govmdpi.com This approach can uncover novel mechanisms of action, identify biomarkers for efficacy, and provide a more holistic view of the compound's biological impact. mdpi.com

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze changes in gene expression in cells or tissues treated with the compound. This can reveal which cellular pathways are modulated, helping to confirm the on-target effects and uncover potential off-target or downstream signaling cascades. mdpi.com Genomic technologies can also help identify genetic markers that correlate with sensitivity or resistance to the compound. mdpi.com

Proteomics: Techniques like mass spectrometry-based proteomics can provide a global view of protein expression changes. Thermal Proteome Profiling (TPP) is a powerful method to identify direct and indirect protein targets by measuring changes in protein thermal stability upon compound binding.

Metabolomics: By analyzing the profile of small-molecule metabolites, researchers can understand how this compound alters cellular metabolism. mdpi.com This is particularly relevant if the compound targets a metabolic enzyme, as it provides a direct readout of functional target engagement. nih.gov

The integration of these different omics datasets can provide a powerful, systems-level understanding of the drug's mechanism and effects, far beyond what can be learned from traditional assays alone. mdpi.commdpi.com

Emerging Methodologies in Benzenesulfonamide (B165840) Research Relevant to this compound (e.g., AI/ML in Drug Discovery)

The field of drug discovery is being transformed by emerging technologies, particularly artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These methodologies can significantly accelerate and rationalize the research and development of benzenesulfonamide derivatives like this compound.

AI/ML in Lead Optimization and Discovery:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel, untested compounds. nih.gov This can be used to predict the efficacy, toxicity, and pharmacokinetic properties of new analogs of this compound, helping to prioritize which compounds to synthesize and test. mdpi.comnih.gov

Generative AI for de novo Design: Generative AI models can design entirely new molecules that are optimized for specific properties, such as high potency for a target and low predicted off-target activity. mdpi.comstanford.edu By providing the model with the structure of this compound and its target, it could generate novel benzenesulfonamide scaffolds with potentially superior properties. stanford.edu

Polypharmacology Prediction: AI can be used to predict the likelihood that a compound will interact with multiple targets, which can be a source of off-target effects. nih.gov This information is invaluable for designing safer drug candidates.

The application of these computational approaches promises to reduce the time and cost associated with traditional trial-and-error methods in drug discovery, enabling a more data-driven and efficient path toward developing new therapeutic agents based on the this compound scaffold. mdpi.com

Q & A

Q. What are the common synthetic pathways for 5-Chloro-2-pentyloxybenzenesulfonamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a substituted benzene precursor. A two-step approach is recommended:

Chlorosulfonation : React 5-chloro-2-pentyloxybenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate. Control reaction temperature (0–5°C) to minimize side products .

Amination : Treat the intermediate with ammonia or a primary amine under anhydrous conditions. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
Purity Optimization : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm, doublets integrating for two protons) and the pentyloxy chain (δ 1.2–1.6 ppm for CH₂, δ 3.9–4.1 ppm for OCH₂) .
  • ¹³C NMR : Confirm sulfonamide groups (C-SO₂ at ~125–130 ppm) and pentyloxy carbons (C-O at ~70 ppm) .
  • IR : Key peaks include S=O stretching (1340–1160 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to C₁₁H₁₅ClNO₃S (calc. ~292.6) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Solvent Selection : Use dichloromethane for chlorosulfonation (low polarity reduces hydrolysis) and DMF for amination (high polarity accelerates nucleophilic substitution) .
  • Temperature Control : Maintain sub-10°C during chlorosulfonation to prevent decomposition. For amination, room temperature (25°C) balances reactivity and stability .
  • Catalysis : Add catalytic pyridine during sulfonylation to neutralize HCl byproducts, shifting equilibrium toward product formation .
  • Yield Tracking : Compare yields using gravimetric analysis versus LC-MS quantification to identify unreacted intermediates .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Off-Target Profiling : Perform kinase or receptor-binding assays (e.g., SPR or fluorescence polarization) to identify non-specific interactions that may explain divergent results .
  • Meta-Analysis : Apply statistical tools (e.g., PCA) to published datasets, isolating variables like substituent position (e.g., pentyloxy vs. methoxy) that influence activity .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to assess passive diffusion .
  • QSAR Modeling : Train models on sulfonamide libraries to predict logP (hydrophobicity) and pKa (ionization state). Key descriptors include topological polar surface area (TPSA) and H-bond donor count .
  • CYP450 Metabolism Prediction : Use docking software (e.g., AutoDock Vina) to evaluate interactions with CYP3A4 or CYP2C9 isoforms, identifying potential metabolic hotspots .

Experimental Design & Data Analysis

Q. How to design an in vitro assay to evaluate the carbonic anhydrase inhibitory activity of this compound?

  • Methodological Answer :

Enzyme Preparation : Purify human carbonic anhydrase II (hCA II) via affinity chromatography .

Activity Assay : Monitor CO₂ hydration using a stopped-flow spectrometer (λ = 400 nm) with 4-nitrophenyl acetate as substrate .

IC₅₀ Determination : Test compound concentrations from 1 nM–100 µM. Fit data to a sigmoidal curve using GraphPad Prism .
Controls : Include acetazolamide (positive control) and vehicle (DMSO, negative control).

Q. What analytical approaches validate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to:
  • Acidic (0.1 M HCl, 40°C, 24 hr)
  • Basic (0.1 M NaOH, 40°C, 24 hr)
  • Oxidative (3% H₂O₂, 25°C, 6 hr) .
  • Stability Monitoring : Use UPLC-PDA to track degradation products. Identify fragments via HRMS and NMR .

Structural & Functional Insights

Q. How does the pentyloxy substituent influence the biological activity of this compound compared to shorter-chain analogs?

  • Methodological Answer :
  • Lipophilicity : Measure logP (octanol/water partition coefficient) to correlate chain length with membrane permeability. Longer chains (e.g., pentyloxy) increase logP, enhancing CNS penetration .
  • Receptor Docking : Perform Glide SP docking (Schrödinger Suite) to compare binding affinities with targets like hCA II. Longer chains may occupy hydrophobic pockets inaccessible to methoxy analogs .

Data Contradiction & Reproducibility

Q. How to address discrepancies in reported IC₅₀ values for sulfonamide derivatives across studies?

  • Methodological Answer :
  • Source Analysis : Verify reagent purity (≥95% by HPLC) and enzyme lot consistency.
  • Inter-Lab Validation : Collaborate with independent labs using standardized protocols (e.g., ICH guidelines).
  • Error Analysis : Apply Monte Carlo simulations to assess confidence intervals in dose-response data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.